molecular formula C10H9F4NO B2714430 3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide CAS No. 2181628-55-5

3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2714430
CAS No.: 2181628-55-5
M. Wt: 235.182
InChI Key: SAMWIAQZHRPUEI-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of both fluoro and trifluoroethyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 3-fluoro-4-methylbenzoic acid with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoroethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzamide
  • N-(2,2,2-Trifluoroethyl)benzamide
  • 4-Methyl-N-(2,2,2-trifluoroethyl)benzamide

Uniqueness

3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide is unique due to the simultaneous presence of both fluoro and trifluoroethyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability, lipophilicity, and binding affinity, which are not observed in similar compounds lacking one of these functional groups .

Properties

IUPAC Name

3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO/c1-6-2-3-7(4-8(6)11)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMWIAQZHRPUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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